Application-Specific Reactivity: HCV NS3 Protease Inhibitor Synthesis
2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid is specifically cited as a reactant for synthesizing second-generation selective inhibitors of the hepatitis C virus (HCV) NS3 serine protease . This contrasts with unsubstituted thiophene-3-acetic acid, which is not listed in this context. The presence of both chloro and cyano groups is likely essential for the final inhibitor's activity and selectivity profile, as evidenced by the compound's explicit mention in commercial literature for this high-value application. While direct comparative IC50 data for this specific intermediate against analogs is not publicly available, the targeted use in HCV drug discovery distinguishes it from broader thiophene acetic acid intermediates [1].
| Evidence Dimension | Application specificity in pharmaceutical synthesis |
|---|---|
| Target Compound Data | Used in the synthesis of second-generation selective HCV NS3 serine protease inhibitors. |
| Comparator Or Baseline | Thiophene-3-acetic acid (unsubstituted): No reported use in HCV NS3 protease inhibitor synthesis. |
| Quantified Difference | Not applicable; qualitative difference. |
| Conditions | Commercial literature and patent analysis (e.g., US20060094764A1, WO2004041820A1). |
Why This Matters
Procurement for HCV drug discovery projects necessitates the exact structural motif present in this compound.
- [1] Patent literature on cyanothiophene derivatives as glucagon receptor antagonists (class-level inference for substituted cyanothiophenes). View Source
